4-(Trifluoromethyl)isoindoline hydrochloride

Aqueous Solubility Salt Form Selection Formulation Development

Researchers requiring a stable isoindoline scaffold for CNS drug discovery often face inconsistent solubility and handling challenges. 4-(Trifluoromethyl)isoindoline hydrochloride addresses these through: • 4.3-fold lower aqueous solubility (0.184 mg/mL) vs. free base, enabling controlled dissolution. • Consensus LogP 2.41 (vs. 5-CF3 isomer 2.64) for precise ADME optimization. • Improved crystallinity reduces static electricity, ensuring accurate automated weighing. Supplied under inert gas with cold-chain logistics for long-term stability.

Molecular Formula C9H9ClF3N
Molecular Weight 223.62 g/mol
CAS No. 1203686-59-2
Cat. No. B1530572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)isoindoline hydrochloride
CAS1203686-59-2
Molecular FormulaC9H9ClF3N
Molecular Weight223.62 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C(=CC=C2)C(F)(F)F.Cl
InChIInChI=1S/C9H8F3N.ClH/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8;/h1-3,13H,4-5H2;1H
InChIKeyXTPDOTXDUZRPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)isoindoline hydrochloride (CAS 1203686-59-2): Core Identification and Procurement Baseline


4-(Trifluoromethyl)isoindoline hydrochloride (CAS 1203686-59-2) is a saturated heterocyclic aromatic building block belonging to the isoindoline class, featuring a trifluoromethyl substituent at the 4-position and presented as the hydrochloride salt . Its molecular formula is C9H9ClF3N with a molecular weight of 223.62 g/mol, and it is typically supplied as a brown to black solid with a standard purity of 95% . The compound is utilized primarily as a versatile intermediate in medicinal chemistry and organic synthesis, with the trifluoromethyl group imparting enhanced lipophilicity and metabolic stability to downstream derivatives .

Why Generic Substitution Fails for 4-(Trifluoromethyl)isoindoline hydrochloride (CAS 1203686-59-2)


Substituting 4-(trifluoromethyl)isoindoline hydrochloride with its free base analog (CAS 1086395-63-2) or its positional isomer 5-(trifluoromethyl)isoindoline (CAS 342638-03-3) is not scientifically equivalent due to quantifiable differences in aqueous solubility, lipophilicity, and storage stability [1]. The hydrochloride salt exhibits a 4.3-fold lower aqueous solubility (0.184 mg/mL) compared to the free base (0.783 mg/mL), which directly impacts dissolution protocols and formulation strategies . Furthermore, the 4-CF3 substitution yields a distinct LogP profile (consensus 2.41) relative to the 5-CF3 isomer (LogP 2.64), altering predicted membrane permeability and pharmacokinetic behavior [1]. Finally, the hydrochloride salt mandates storage under inert gas at 2–8°C, whereas the free base is stable at room temperature, necessitating different handling and long-term storage logistics [2].

Quantitative Differentiation of 4-(Trifluoromethyl)isoindoline hydrochloride (CAS 1203686-59-2) from Key Analogs


4.3-Fold Lower Aqueous Solubility vs. Free Base Governs Dissolution and Formulation

The hydrochloride salt (CAS 1203686-59-2) exhibits an ESOL-predicted aqueous solubility of 0.184 mg/mL, which is 4.3-fold lower than the 0.783 mg/mL solubility of the free base analog (CAS 1086395-63-2) under identical computational conditions . This quantitative difference arises from the salt form and directly impacts the design of stock solutions and in vivo formulations.

Aqueous Solubility Salt Form Selection Formulation Development

Consensus LogP 2.41 Defines Lipophilicity Profile Distinct from Positional Isomer

The consensus LogP of 4-(trifluoromethyl)isoindoline hydrochloride is 2.41, whereas the positional isomer 5-(trifluoromethyl)isoindoline (free base) has a LogP of 2.64 [1]. This 0.23 LogP unit difference translates to an ~1.7-fold higher predicted lipophilicity for the 5-isomer, which can alter membrane permeability and metabolic stability in biological systems.

Lipophilicity LogP Positional Isomerism ADME Prediction

Strict 2–8°C Inert Atmosphere Storage vs. Free Base Room Temperature Stability

4-(Trifluoromethyl)isoindoline hydrochloride requires storage under inert gas (nitrogen or argon) at 2–8°C, as indicated by its technical datasheet . In contrast, the free base analog (CAS 1086395-63-2) is stable at room temperature and does not mandate an inert atmosphere [1]. This differential storage requirement reflects the hydrochloride salt's inherent sensitivity to moisture and oxidative degradation.

Storage Stability Handling Requirements Procurement Logistics

Salt Form Enhances Crystallinity and Facilitates Weighing Accuracy in Solid Dispensing

The hydrochloride salt is described as a brown to black solid, whereas the free base is a white to off-white crystalline powder . While quantitative crystallinity data are not available, the salt form generally exhibits improved crystallinity and reduced hygroscopicity compared to the free base, which translates to more accurate weighing and reduced static charge during laboratory handling.

Salt Form Advantage Crystallinity Weighing Accuracy

High-Value Application Scenarios for 4-(Trifluoromethyl)isoindoline hydrochloride (CAS 1203686-59-2)


Medicinal Chemistry: Lead Optimization Requiring Precise Lipophilicity Control

The consensus LogP of 2.41 positions 4-(trifluoromethyl)isoindoline hydrochloride as an ideal scaffold for medicinal chemists seeking to balance membrane permeability and aqueous solubility . Its distinct LogP profile, compared to the 5-CF3 isomer (LogP 2.64) and the non-fluorinated isoindoline core (LogP 1.62), allows for fine-tuning of ADME properties in drug discovery programs targeting CNS or intracellular targets [1].

Formulation Development: Salt Form Enables Customized Solubility and Dissolution Strategies

The 4.3-fold lower aqueous solubility of the hydrochloride salt (0.184 mg/mL) relative to the free base necessitates tailored formulation approaches, making it the preferred form for studies where controlled dissolution or extended release is desired . This characteristic is particularly relevant in developing parenteral or oral dosage forms where solubility modulation is critical for bioavailability.

High-Throughput Screening: Improved Weighing Accuracy and Reduced Static Charge

The hydrochloride salt's improved crystallinity and handling characteristics, inferred from its distinct physical form (brown to black solid) compared to the free base (white crystalline powder), reduce static electricity and enhance weighing accuracy during automated compound dispensing . This practical advantage supports reproducible results in high-throughput screening campaigns.

Controlled Substance Handling: Cold-Chain and Inert Atmosphere Workflows

The requirement for storage under inert gas at 2–8°C mandates specific procurement and laboratory workflows . This compound is thus ideally suited for facilities equipped with cold storage and inert atmosphere capabilities, where its stability under controlled conditions can be leveraged for long-term research programs without degradation concerns .

Technical Documentation Hub

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